molecular formula C10H10N6 B1481506 3-(5-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine CAS No. 2098133-98-1

3-(5-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine

Cat. No. B1481506
CAS RN: 2098133-98-1
M. Wt: 214.23 g/mol
InChI Key: IDGNREZJGKHTSV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the nitrogen atoms in the pyridine and pyrazole rings would likely result in these rings having aromatic character, contributing to the stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the azide group, which is known to be a good leaving group, and the pyridine and pyrazole rings, which can participate in various reactions due to their aromatic character .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms could result in the compound being able to participate in hydrogen bonding, which could affect its solubility in different solvents .

Scientific Research Applications

Bioactive Ligands in Medicinal Chemistry

Pyridine derivatives, such as the compound , are known for their role as bioactive ligands in medicinal chemistry. They can mimic pyridoxal-amino acid systems, which are crucial in metabolic reactions. These compounds exhibit a range of bioactivities, including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsant, antidepressant, anti-inflammatory, antihypertensive, and anticancer activities .

Chemosensors for Ion Recognition

The azidomethyl group in the compound structure allows for the development of chemosensors. These sensors can detect specific ions in environmental and biological media through unique photophysical properties. They are particularly useful for qualitative and quantitative ion recognition .

Coordination Chemistry and Metal Complex Formation

Pyridine derivatives serve as ligands in coordination chemistry, efficiently coordinating metals in a highly preorganized manner. The introduction of triazole moieties, as seen in similar compounds, expands the number of coordination sites, which is beneficial for creating metal complexes used in catalysis and molecular magnetism .

Catalytic Applications in Organic Synthesis

The compound’s structure is conducive to forming metal complexes that can act as catalysts in organic reactions, such as the Henry reaction. This application is significant in the synthesis of various organic compounds, where the compound can facilitate the reaction process .

Schiff Base Formation for Drug Design

Schiff base condensation reactions involving pyridine derivatives are pivotal in drug design and development. The compound can react with substrates under optimal conditions to form Schiff bases, which are versatile pharmacophore groups used in pharmaceuticals .

Precursor to Agrochemicals

Due to its structural features, the compound can be used as a precursor in the synthesis of agrochemicals. Its reactivity and the presence of functional groups make it suitable for developing various agricultural products .

Optical Properties for Material Science

The unique optical properties of pyridine derivatives make them suitable for material science applications. They can be used in the development of new materials with specific optical characteristics, which can be applied in various technological fields .

Environmental Monitoring

The compound’s ability to form chemosensors can be extended to environmental monitoring. It can be used to detect and measure pollutants or other environmental parameters, contributing to the protection and management of the environment .

Safety and Hazards

As with any chemical compound, handling “3-(5-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine” would require appropriate safety precautions. The azide group in particular can be explosive under certain conditions, so care would need to be taken to avoid conditions that could lead to an explosion .

Future Directions

The potential applications of “3-(5-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine” would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or it could have applications in fields such as medicinal chemistry, depending on its biological activity .

properties

IUPAC Name

3-[5-(azidomethyl)-1-methylpyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6/c1-16-9(7-13-15-11)5-10(14-16)8-3-2-4-12-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGNREZJGKHTSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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